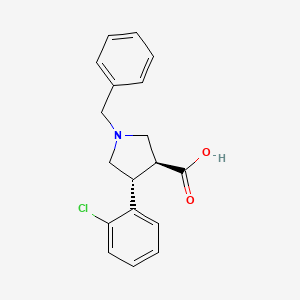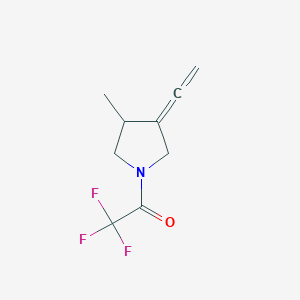
2-Biphenylcarboxamide, N-tert-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Biphenylcarboxamide, N-tert-butyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to a carboxamide functional group, with a tert-butyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylcarboxamide, N-tert-butyl- can be achieved through several methods. One common approach involves the reaction of biphenylcarboxylic acid with tert-butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . Another method involves the oxidative amidation of biphenylcarboxylic acid with tert-butylamine using a catalyst like Cu(OTf)2 .
Industrial Production Methods
In an industrial setting, the synthesis of N-tert-butyl amides, including 2-Biphenylcarboxamide, N-tert-butyl-, can be carried out using the Ritter reaction. This involves the reaction of tert-butyl alcohol or tert-butyl acetate with biphenyl nitrile in the presence of a strong acid catalyst such as sulfuric acid . This method is advantageous due to its high yield and efficiency under solvent-free conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Biphenylcarboxamide, N-tert-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-tert-butyl-2-biphenylcarboxamide N-oxide.
Reduction: N-tert-butyl-2-biphenylamine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Biphenylcarboxamide, N-tert-butyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Biphenylcarboxamide, N-tert-butyl- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit proteases in HIV treatment or interact with cancer cell receptors to induce apoptosis . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butylbenzamide: Similar structure but with a benzene ring instead of a biphenyl group.
N-tert-butyl-2-naphthamide: Contains a naphthalene ring instead of a biphenyl group.
N-tert-butyl-4-methylbenzamide: Has a methyl-substituted benzene ring.
Uniqueness
2-Biphenylcarboxamide, N-tert-butyl- is unique due to the presence of the biphenyl group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogs .
Propiedades
Número CAS |
29585-78-2 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-tert-butyl-2-phenylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)18-16(19)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) |
Clave InChI |
MAQJPIOGOGVAFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one](/img/structure/B14115841.png)
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)



![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)

![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)

![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)
![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)
